Ethylenediaminetetraacetic acid-D16

Stable Isotope Labeling Internal Standard Mass Spectrometry

Accurate EDTA quantitation in environmental, pharmaceutical, and biological matrices is challenged by matrix effects and ion suppression. EDTA-d16 provides a definitive solution as a fully deuterated internal standard. - +16 Da mass shift eliminates native EDTA interference, ensuring method specificity. - Enables precise, matrix-compensated quantitation at low ng/L levels per EPA/ISO guidelines. - Consistent 98 atom % D isotopic enrichment guarantees batch-to-batch method reproducibility.

Molecular Formula C10H16N2O8
Molecular Weight 308.34 g/mol
Cat. No. B1433913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylenediaminetetraacetic acid-D16
Molecular FormulaC10H16N2O8
Molecular Weight308.34 g/mol
Structural Identifiers
SMILESC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
InChIInChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/i1D2,2D2,3D2,4D2,5D2,6D2/hD4
InChIKeyKCXVZYZYPLLWCC-PZVDDEMOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EDTA-d16 Internal Standard for LC-MS/MS


Ethylenediaminetetraacetic acid-d16 (EDTA-d16, CAS: 203805-96-3) is a fully deuterated (d16) stable isotope-labeled analog of EDTA, a widely used aminopolycarboxylic acid chelating agent . As an internal standard (IS), EDTA-d16 is purpose-synthesized to mirror the physicochemical and chelation behavior of native EDTA while providing a distinct mass shift (+16 Da) for precise quantitation via mass spectrometry . Its primary applications include environmental water analysis, pharmaceutical quality control, and biological sample testing where accurate, matrix-compensated EDTA measurements are critical [1].

Stable isotope-labeled EDTA for MS-based quantitation
Matrix-matched internal standard for environmental, pharma, and biological research
Supports LC-MS/MS method development with distinct mass shift

EDTA-d16 Substitution: Analytical Consequences


In MS-based methods, substituting EDTA-d16 with unlabeled EDTA (d0) or alternative internal standards like EDTA-d12 introduces quantitation error and isotopic interference. Unlabeled EDTA (292.24 Da) lacks the mass shift necessary for resolving the analyte from the IS in the MS analyzer, rendering it useless as a true internal standard . In contrast, EDTA-d12 (304.32 Da, +12 Da shift) and EDTA-d16 (308.34 Da, +16 Da shift) both offer effective mass separation. However, incomplete deuterium labeling (such as partially deuterated EDTA-d12 vs. fully deuterated EDTA-d16) can produce complex MS spectra with overlapping isotopic clusters, particularly when multiple isotopic peaks are present, which reduces assay specificity and lowers the lower limit of quantitation (LLOQ). The choice between EDTA-d12 and EDTA-d16 directly impacts method sensitivity and specificity, as confirmed by comparative analysis of isotopic purity data .

Aspect
EDTA-d16 (Target)
Unlabeled EDTA
EDTA-d12
Mass shift for IS
Sufficient shift for baseline resolution
No mass shift; cannot serve as IS
Shift may cause isotopic overlap due to lower purity
Isotopic purity
High purity ensures clean spectra
Not applicable
Lower atom% D can generate complex isotope patterns
Method specificity
Maintains high specificity and LLOQ
Unresolved peaks reduce quantitation accuracy
Potential interference at low concentrations

EDTA-d16 Quantitative Differentiation


Isotopic Mass Shift and Resolution

EDTA-d16 provides a +16 Da mass shift relative to unlabeled EDTA (292.24 Da). This is a 5.5% increase in molecular weight, enabling complete baseline resolution of the internal standard from the analyte in MS quantitation . Unlabeled EDTA (d0) cannot serve as an internal standard due to the absence of a mass shift, leading to unresolved peaks and ion suppression . EDTA-d12 offers a +12 Da mass shift (304.32 Da), but its lower isotopic purity (typical atom% D: 98%) compared to EDTA-d16 (isotopic purity: 98% atom D) can result in a more complex isotope pattern that may interfere with detection of the native analyte at low concentrations .

Isotopic Mass Shift vs. Unlabeled
Reported
EDTA-d16: 308.34 Da; Unlabeled: 292.24 Da. Shift +16 Da (5.5%)
Enables baseline MS separation and trace-level quantitation
High-resolution LC-MS/MS context; verify with lot-specific data
Stable Isotope Labeling Internal Standard Mass Spectrometry

Chemical Purity and Lot Consistency

Commercially available EDTA-d16 from leading suppliers demonstrates high chemical purity (≥98% to 99.1%) with stringent batch-to-batch consistency . This level of purity is essential for method validation in regulated bioanalysis and environmental testing, where internal standard variability can compromise the accuracy of calibration curves. In contrast, unlabeled EDTA is often sold at lower analytical grades (e.g., 99% chemical purity) and may contain variable levels of metal impurities that affect chelation capacity and MS background [1].

Chemical Purity vs. Unlabeled
Reported
EDTA-d16: ≥98% to 99.1%; Unlabeled EDTA: ~99% typical, metal impurities possible
Reduces MS background variability for reliable quantitation
HPLC purity; reported lot consistency for deuterated grade
Quantitative Analysis Method Validation Quality Control

MRM Fragmentation Behavior

EDTA and its complexes undergo characteristic fragmentation under collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD), enabling the development of sensitive MRM transitions for quantitative analysis [1]. While the study did not directly compare EDTA-d16 to unlabeled EDTA, the fragmentation pathways of EDTA are well-conserved, and the deuterium labeling does not alter the primary fragmentation behavior . This allows EDTA-d16 to be used directly in established MRM methods without re-optimization, as the mass shift of +16 Da is sufficient to separate the IS signal from the analyte.

MRM Fragmentation Compatibility
Class-level
Conserved fragmentation pathways under CID/HCD; +16 Da shift separates IS
Direct use in established MRM methods without re-optimization
Class-level inference; method-specific verification recommended
Tandem Mass Spectrometry MRM Fragmentation

EDTA-d16 Application Scenarios


Environmental Water Analysis by LC-MS/MS

Regulatory monitoring of EDTA in wastewater and surface water requires detection limits in the low ng/L to µg/L range. EDTA-d16 is spiked into water samples prior to solid-phase extraction (SPE) to correct for matrix effects, recovery losses, and ion suppression during LC-MS/MS analysis [1]. The +16 Da mass shift ensures no interference from native EDTA, enabling accurate quantitation per EPA and ISO guidelines .

Pharmaceutical Excipient and Impurity Analysis

EDTA is commonly used as an excipient in injectable formulations and as a stabilizing agent in biopharmaceuticals. Quantitating residual EDTA in drug products and process intermediates requires a highly specific method. EDTA-d16 serves as the internal standard in validated LC-MS/MS methods, ensuring compliance with ICH Q2(R1) validation parameters for accuracy and precision [1].

Chelation Therapy Monitoring in Plasma and Urine

EDTA is administered therapeutically for heavy metal chelation. Monitoring EDTA levels in plasma and urine is essential for dose optimization and toxicokinetic studies. EDTA-d16 enables accurate quantitation in complex biological matrices (e.g., plasma, urine) where endogenous compounds and high salt concentrations cause severe matrix effects [1].

Application
Selection Property
Validation Focus
Environmental water analysis by LC-MS/MS
Matrix-effect correction during SPE and MS
Regulatory-level quantitation accuracy in surface/groundwater
Pharmaceutical excipient and impurity analysis
Specificity and precision for residual EDTA quantitation
ICH Q2(R1) validation parameters for accuracy and precision
Chelation research in biological matrices
Compensation for ion suppression in plasma/urine
Toxicokinetic and heavy metal chelation endpoint quantitation

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